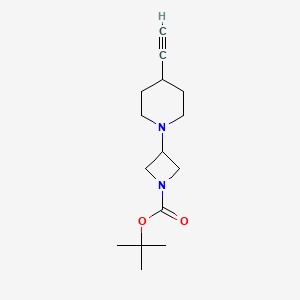
tert-Butyl 3-(4-ethynylpiperidin-1-yl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(4-ethynylpiperidin-1-yl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine carboxylates. This compound is characterized by its unique structure, which includes an azetidine ring, a piperidine ring with an ethynyl group, and a tert-butyl ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
The synthesis of tert-Butyl 3-(4-ethynylpiperidin-1-yl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of the Ethynyl Group: The ethynyl group is introduced to the piperidine ring using reagents such as ethynyl lithium or ethynyl magnesium bromide.
Formation of the Azetidine Ring: The azetidine ring is formed through cyclization reactions involving appropriate precursors.
Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Des Réactions Chimiques
tert-Butyl 3-(4-ethynylpiperidin-1-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine or azetidine rings are replaced with other groups using appropriate reagents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl 3-(4-ethynylpiperidin-1-yl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, including its use as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(4-ethynylpiperidin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
tert-Butyl 3-(4-ethynylpiperidin-1-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(piperidin-4-yl)azetidine-1-carboxylate:
tert-Butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate: This compound has a different substituent on the piperidine ring, leading to variations in its reactivity and biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H24N2O2 |
|---|---|
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
tert-butyl 3-(4-ethynylpiperidin-1-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H24N2O2/c1-5-12-6-8-16(9-7-12)13-10-17(11-13)14(18)19-15(2,3)4/h1,12-13H,6-11H2,2-4H3 |
Clé InChI |
VNAYGBTVCUEYQB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)N2CCC(CC2)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



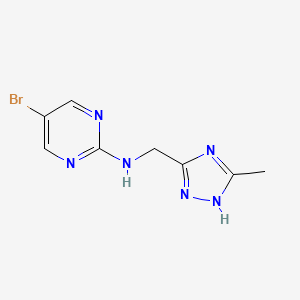
![2-({4-(4-Methylphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B14894521.png)
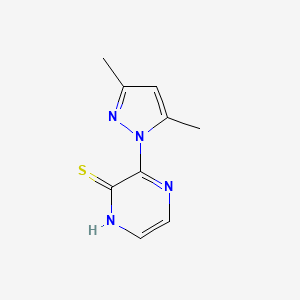
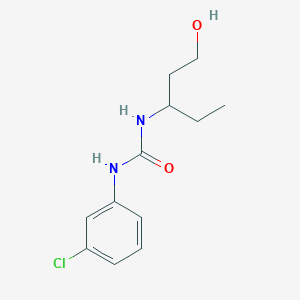


![(S)-3-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14894539.png)

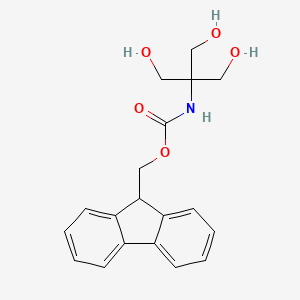

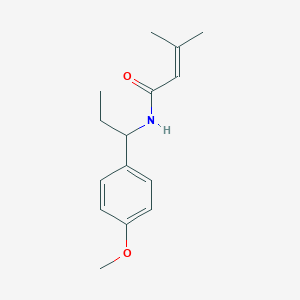
![dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane](/img/structure/B14894559.png)
![(2R)-2-[[4-[2-[2-amino-6-[(5R)-2-amino-5-[2-[4-[[(1S)-1,3-dicarboxypropyl]carbamoyl]phenyl]ethyl]-4,6-dioxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B14894566.png)
